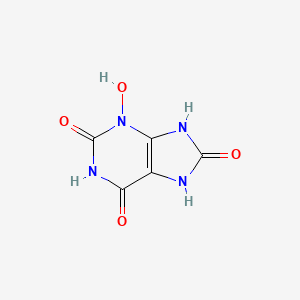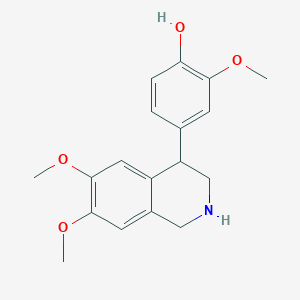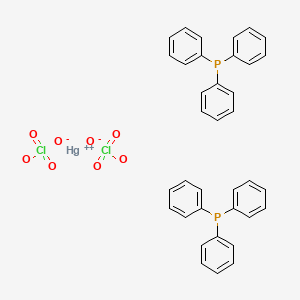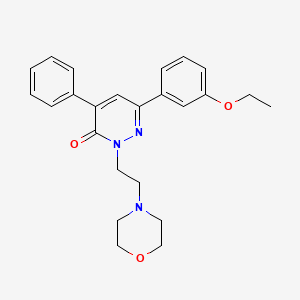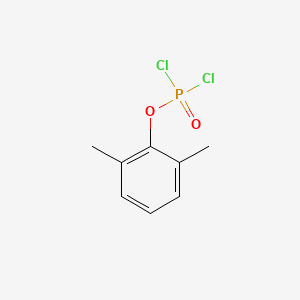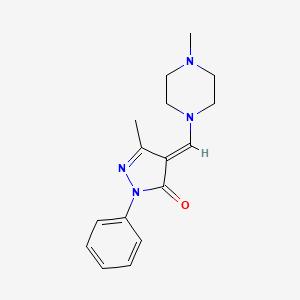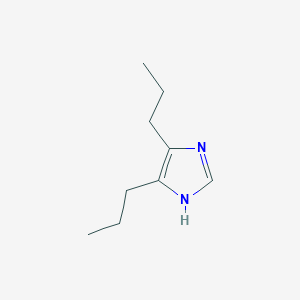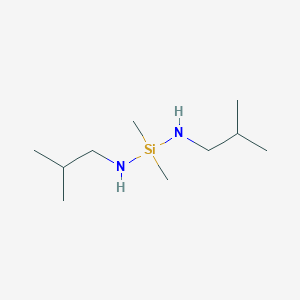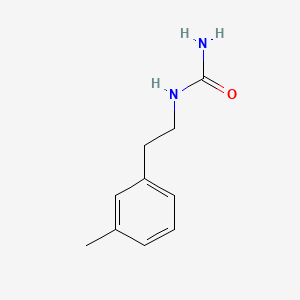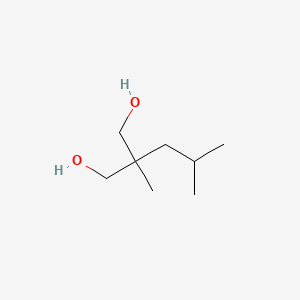
1,3-Propanediol, 2-isobutyl-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-isobutyl-2-methyl- is a colorless, low viscosity liquid with a unique molecular structure. It is a branched asymmetric aliphatic diol, which inhibits crystallization and allows it to remain liquid even at low temperatures . This compound is widely used in polymer and coating applications due to its biodegradable nature and low hazard potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Propanediol, 2-isobutyl-2-methyl- can be synthesized through various methods. One common route involves the reaction of isobutylboronic acid esters with 2-methyl-1-phenyl-1,3-propanediol and 2-benzyl-1,3-butanediol, resulting in the formation of 2-isobutyl-5-methyl-4-phenyl- and 4-methyl-5-benzyl-1,3,2-dioxaborinanes .
Industrial Production Methods: Industrial production of 1,3-Propanediol, 2-isobutyl-2-methyl- often involves the use of renewable feedstocks and green processes. Recent advancements in metabolic engineering and synthetic biology have enabled the production of this compound from glycerol, sugars, and other carbon sources using engineered microbial cell factories .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Propanediol, 2-isobutyl-2-methyl- undergoes various chemical reactions, including:
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The compound can undergo substitution reactions to form various esters and ethers.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or air, and catalysts such as cobalt or rhodium complexes.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Methyl methacrylate
Reduction: Alcohol derivatives
Substitution: Esters and ethers
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-isobutyl-2-methyl- has a wide range of applications in scientific research:
Biology: Employed in the preparation of various biochemical reagents and intermediates.
Medicine: Utilized in the formulation of pharmaceutical products due to its low toxicity and biodegradability.
Industry: Widely used in polymer and coating applications, as well as in the production of methyl methacrylate.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-isobutyl-2-methyl- involves its interaction with various molecular targets and pathways. In polymer applications, it acts as a monomer that undergoes polycondensation reactions to form polymers. In biological systems, it can be metabolized by microbial enzymes to produce energy and other metabolites .
Vergleich Mit ähnlichen Verbindungen
1,3-Propanediol, 2-isobutyl-2-methyl- can be compared with other similar compounds such as:
1,3-Propanediol: A simpler diol with similar applications in polymer production.
2-Methyl-1,3-propanediol: Another branched diol used in similar applications but with different physical properties.
Isobutanol: An alcohol with similar industrial applications but different chemical properties.
The uniqueness of 1,3-Propanediol, 2-isobutyl-2-methyl- lies in its branched structure, which inhibits crystallization and allows it to remain liquid at low temperatures, making it highly suitable for various industrial applications .
Eigenschaften
CAS-Nummer |
25462-42-4 |
|---|---|
Molekularformel |
C8H18O2 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
2-methyl-2-(2-methylpropyl)propane-1,3-diol |
InChI |
InChI=1S/C8H18O2/c1-7(2)4-8(3,5-9)6-10/h7,9-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
REQVMPVOKUHDOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


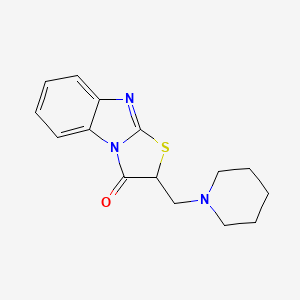
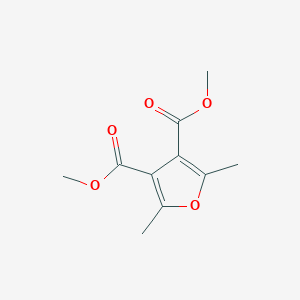
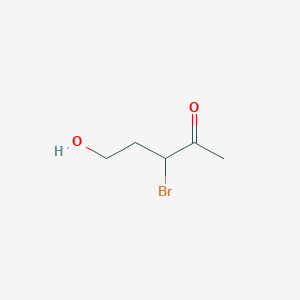
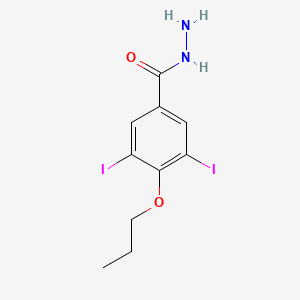
![13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione](/img/structure/B14701570.png)
